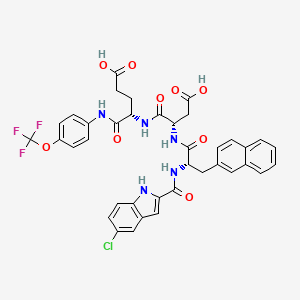
L-Prolinamide-2,5,5-D3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinamide-2,5,5-D3 is a deuterium-labeled derivative of L-prolinamide, a compound derived from the amino acid L-proline. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study metabolic pathways and reaction mechanisms due to the unique properties of deuterium.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Prolinamide-2,5,5-D3 can be synthesized through a series of chemical reactions starting from L-proline. One common method involves the amidation of L-proline using ammonia in the presence of a biocatalyst. This process is racemization-free and can be performed in organic solvents such as 2-methyl-2-butanol at elevated temperatures (e.g., 70°C) to achieve high conversion rates .
Industrial Production Methods
Industrial production of L-prolinamide typically involves the reaction of L-proline with triphosgene, diphosgene, or phosgene in solvents like anhydrous tetrahydrofuran, 1,4-dioxane, or dichloromethane. This forms an intermediate, L-proline carbamyl chloride, which is then further reacted with ammonia to produce L-prolinamide . The process is designed to minimize impurities and reduce production costs, making it suitable for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
L-Prolinamide-2,5,5-D3 undergoes various chemical reactions, including:
Amidation: The conversion of L-proline to L-prolinamide using ammonia and a biocatalyst.
Nitroso Aldol Reactions: Catalyzed by L-prolinamide derivatives, these reactions involve the formation of α-hydroxyamino carbonyl compounds from aldehydes and nitrosobenzene.
Common Reagents and Conditions
Ammonia: Used in the amidation process.
Biocatalysts: Such as immobilized CalB variants for racemization-free amidation.
Nitrosobenzene: Used in nitroso aldol reactions.
Major Products
L-Prolinamide: The primary product of amidation reactions.
α-Hydroxyamino Carbonyl Compounds: Formed in nitroso aldol reactions.
Aplicaciones Científicas De Investigación
L-Prolinamide-2,5,5-D3 has several applications in scientific research:
Chemistry: Used as an organocatalyst in aldol reactions, particularly in aqueous environments.
Biology: Studied for its role in metabolic pathways and enzyme-catalyzed reactions.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals and chiral drugs.
Industry: Employed in the production of polymers and other synthetic materials.
Mecanismo De Acción
The mechanism of action of L-Prolinamide-2,5,5-D3 involves its role as a catalyst in various chemical reactions. For example, in amidation reactions, it facilitates the conversion of L-proline to L-prolinamide without racemization. The molecular targets include the amino and carboxyl groups of L-proline, and the pathways involve the formation of intermediate carbamyl chloride and subsequent reaction with ammonia .
Comparación Con Compuestos Similares
Similar Compounds
L-Prolinamide: The non-deuterated form of L-Prolinamide-2,5,5-D3.
D-Phenylalanyl-N-benzyl-L-prolinamide: Another proline derivative used in pharmaceutical research.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for the study of reaction mechanisms and metabolic pathways with greater precision, as deuterium’s different nuclear properties compared to hydrogen can be detected using various analytical techniques.
Propiedades
Fórmula molecular |
C5H10N2O |
|---|---|
Peso molecular |
117.16 g/mol |
Nombre IUPAC |
(2S)-2,5,5-trideuteriopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)/t4-/m0/s1/i3D2,4D |
Clave InChI |
VLJNHYLEOZPXFW-KIZNEYSQSA-N |
SMILES isomérico |
[2H][C@]1(CCC(N1)([2H])[2H])C(=O)N |
SMILES canónico |
C1CC(NC1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



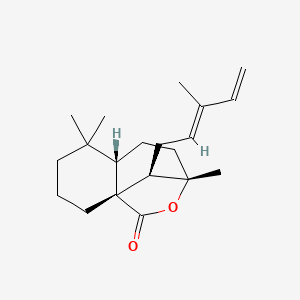

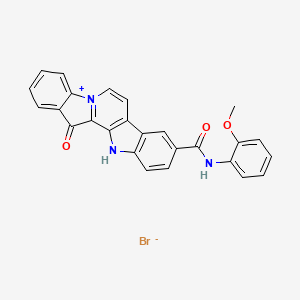
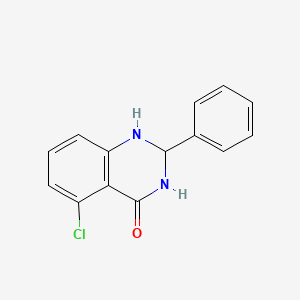

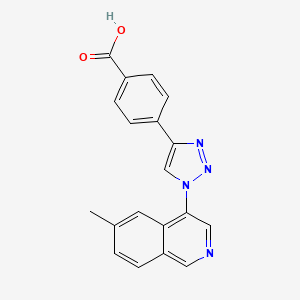
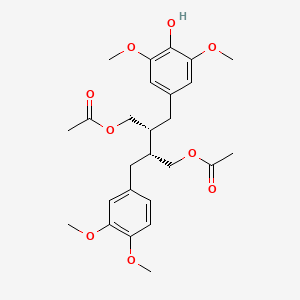


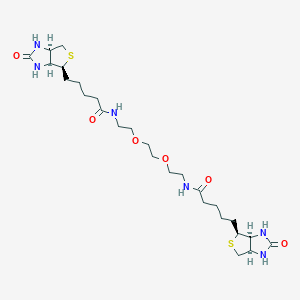
![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
